1-(2-Chlorobenzyl)-4-isopropylpiperazine
CAS No.: 423750-19-0
Cat. No.: VC6588455
Molecular Formula: C14H21ClN2
Molecular Weight: 252.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 423750-19-0 |
|---|---|
| Molecular Formula | C14H21ClN2 |
| Molecular Weight | 252.79 |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-4-propan-2-ylpiperazine |
| Standard InChI | InChI=1S/C14H21ClN2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15/h3-6,12H,7-11H2,1-2H3 |
| Standard InChI Key | JAQDXFRWINKLSE-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(2-Chlorobenzyl)-4-isopropylpiperazine is C₁₄H₂₀ClN₂, with a molecular weight of 251.77 g/mol. The compound features a piperazine core substituted with a 2-chlorobenzyl group at the first nitrogen and an isopropyl group at the fourth nitrogen. Key physicochemical properties inferred from related piperazine derivatives include:
-
Boiling Point: Estimated between 180–200°C, based on analogs like 1-isopropylpiperazine (boiling point: 180–181°C) .
-
Density: Approximately 0.9–1.1 g/cm³, consistent with liquid-phase piperazine derivatives .
-
Solubility: Likely sparingly soluble in water but soluble in organic solvents such as dichloromethane or dimethylformamide (DMF), similar to other lipophilic piperazines .
-
pKa: Predicted to be ~9.2 for the piperazine nitrogen, aligning with the basicity of analogous compounds .
The chlorine atom on the benzyl group enhances electrophilicity, potentially influencing reactivity in substitution reactions, while the isopropyl group contributes to steric bulk and lipophilicity.
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 1-(2-Chlorobenzyl)-4-isopropylpiperazine typically involves sequential alkylation of piperazine. A plausible route includes:
-
Alkylation with 2-Chlorobenzyl Chloride: Piperazine reacts with 2-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures .
-
Isopropyl Group Introduction: The secondary nitrogen of the mono-substituted piperazine intermediate undergoes alkylation using isopropyl bromide under similar conditions.
Example Reaction Conditions:
-
Step 1: Piperazine (1 eq), 2-chlorobenzyl chloride (1.1 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 hours.
-
Step 2: Intermediate (1 eq), isopropyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 100°C, 24 hours.
Industrial-Scale Production
Continuous flow reactors, as described for 1-isopropylpiperazine synthesis , could enhance yield and purity by optimizing reaction parameters (temperature, residence time) and minimizing side reactions. Automated systems ensure reproducibility, critical for pharmaceutical intermediates.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s dual receptor modulation profile positions it as a candidate for:
-
Antidepressants: By enhancing serotonin signaling via 5-HT₁A activation.
-
Antipsychotics: Via D2 receptor antagonism, reducing dopaminergic hyperactivity.
Oncology
Piperazine scaffolds are explored in kinase inhibitor development. While no direct evidence exists for this compound, derivatives targeting CDK9 (e.g., imidazo[1,2-a]pyridines ) highlight piperazines’ versatility in disrupting cell cycle regulation.
Case Studies and Comparative Analysis
Analogous Compounds in Clinical Trials
-
1-(4-Bromophenyl)-4-isopropylpiperazine: Demonstrated antiproliferative activity in ovarian cancer cells (IC₅₀: 12 µM).
-
1-(3-Chlorobenzyl)piperazine: Showed AChE inhibition (IC₅₀: 0.8 µM) superior to donepezil (IC₅₀: 1.2 µM) .
Structure-Activity Relationship (SAR) Insights
| Modification | Impact on Activity |
|---|---|
| 2-Chloro vs. 4-Chloro | 2-substitution enhances receptor selectivity due to steric effects. |
| Isopropyl vs. Methyl | Isopropyl improves metabolic stability and blood-brain barrier penetration. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume